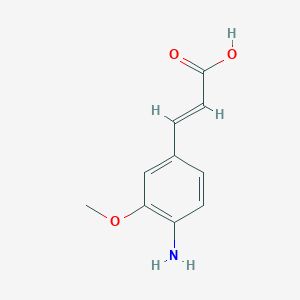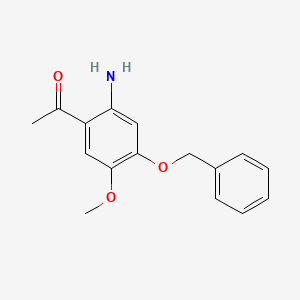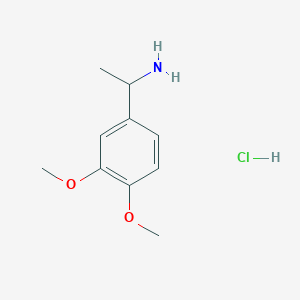
2-Brom-4-nitronaphthalin-1-amin
Übersicht
Beschreibung
2-Bromo-4-nitronaphthalen-1-amine is an organic compound with the molecular formula C₁₀H₇BrN₂O₂. It is a derivative of naphthalene, containing both bromine and nitro functional groups. This compound is used in various fields of research and industry due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-nitronaphthalen-1-amine is utilized in various scientific research applications:
-
Chemistry
- Used as an intermediate in organic synthesis.
- Employed in the synthesis of complex organic molecules.
-
Biology
- Investigated for its potential biological activities.
- Used in the study of enzyme interactions and inhibition.
-
Medicine
- Explored for its potential use in drug development.
- Studied for its antimicrobial and anticancer properties.
-
Industry
- Used in the production of dyes and pigments.
- Employed in the manufacture of specialty chemicals.
Vorbereitungsmethoden
-
Synthetic Routes and Reaction Conditions
Step 1: Bromination of naphthalene to form 2-bromo-1-naphthalene.
Step 2: Nitration of 2-bromo-1-naphthalene to yield 2-bromo-4-nitronaphthalen-1-amine.
-
Industrial Production Methods
Analyse Chemischer Reaktionen
-
Types of Reactions
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions.
-
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Coupling Reactions: Palladium catalysts and boronic acids.
-
Major Products
- Substituted naphthalenes, amines, and biaryl compounds depending on the reaction type and conditions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-nitronaphthalen-1-amine involves its interaction with molecular targets and pathways . The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-nitronaphthalen-1-amine can be compared with other similar compounds to highlight its uniqueness :
-
Similar Compounds
- 2-Bromo-1-naphthalenamine
- 4-Nitro-1-naphthalenamine
- 2-Bromo-4-nitroaniline
-
Uniqueness
- The presence of both bromine and nitro groups in the naphthalene ring makes it a versatile intermediate for various chemical reactions.
- Its unique structure allows for specific interactions in biological systems, making it valuable for research in medicinal chemistry.
Eigenschaften
IUPAC Name |
2-bromo-4-nitronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEDLJCUWYEYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629368 | |
| Record name | 2-Bromo-4-nitronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63240-26-6 | |
| Record name | 2-Bromo-4-nitronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















